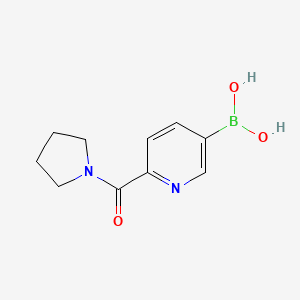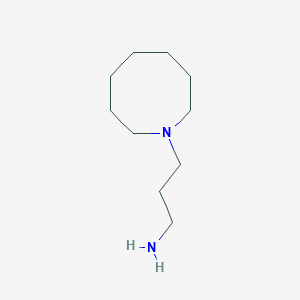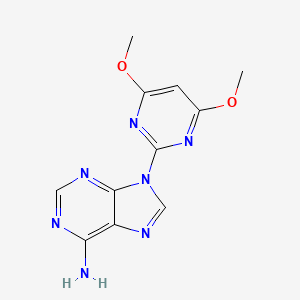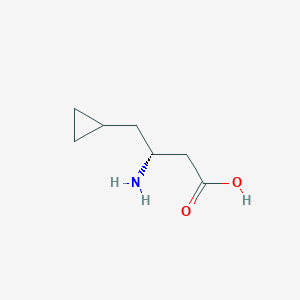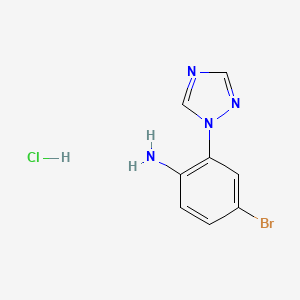
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom, a triazole ring, and an aniline group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using hydrazine and formamide at elevated temperatures (around 170°C).
Coupling with Aniline: The final step involves coupling the triazole derivative with aniline under suitable reaction conditions, often using catalysts like copper or palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-aniline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the development of new catalysts and ligands for various chemical reactions .
Biology:
- Investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells .
- Studied for its antimicrobial properties against various bacterial and fungal strains .
Medicine:
- Explored as a potential therapeutic agent for the treatment of cancer and infectious diseases .
- Evaluated for its role in modulating biological pathways and molecular targets .
Industry:
Mechanism of Action
The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane integrity of pathogens .
Comparison with Similar Compounds
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
- 4-(1H-imidazol-1-yl)aniline
- 4-(1H-benzimidazol-1-yl)aniline
Comparison:
- 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
- 4-(1H-1,2,4-triazol-1-ylmethyl)aniline lacks the bromine atom, which may result in different chemical and biological properties .
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline has a methyl group instead of a bromine atom, potentially altering its reactivity and interactions with biological targets .
- 4-(1H-imidazol-1-yl)aniline and 4-(1H-benzimidazol-1-yl)aniline contain different heterocyclic rings, which can lead to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C8H8BrClN4 |
|---|---|
Molecular Weight |
275.53 g/mol |
IUPAC Name |
4-bromo-2-(1,2,4-triazol-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7BrN4.ClH/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13;/h1-5H,10H2;1H |
InChI Key |
RYJJDPCHWRYDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=NC=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


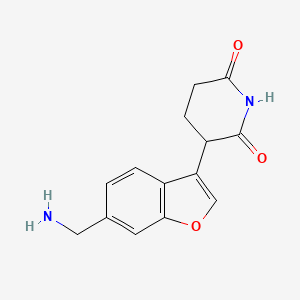
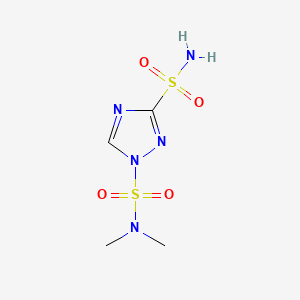
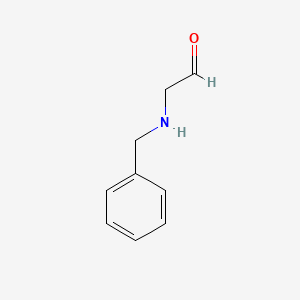
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)
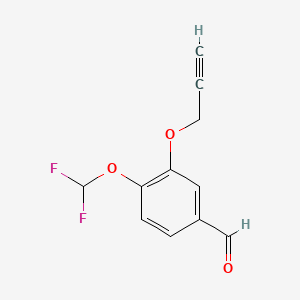
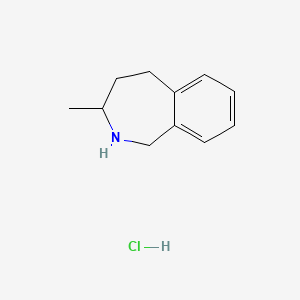
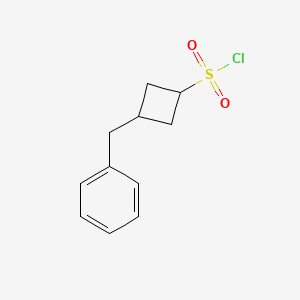
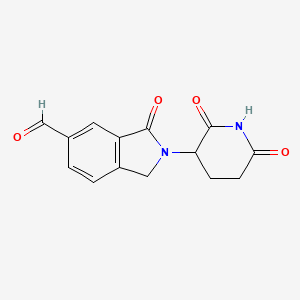
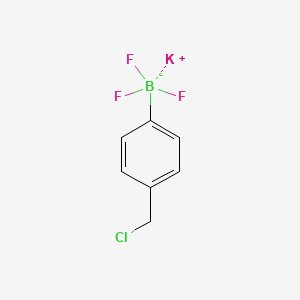
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid](/img/structure/B13455114.png)
